tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate: is a chemical compound characterized by its trifluoromethyl group and piperazine ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)aniline as the starting material.
Reaction Steps: The aniline undergoes diazotization followed by a reaction with tert-butyl chloroformate to form the piperazine ring.
Conditions: The reactions are usually carried out under acidic conditions, with careful temperature control to avoid decomposition.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control.
Purification: Purification steps include recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various hydroxylated derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, while the piperazine ring provides structural rigidity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of the piperazine ring.
(3-Trifluoromethylphenyl)-carbamic acid tert-butyl ester: Similar trifluoromethyl group but different core structure.
Uniqueness: The presence of the piperazine ring in tert-butyl 3-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate distinguishes it from other trifluoromethyl-containing compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.
Properties
CAS No. |
886767-85-7 |
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Molecular Formula |
C16H21F3N2O2 |
Molecular Weight |
330.3 |
Purity |
95 |
Origin of Product |
United States |
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